5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide
Preparation Methods
Synthetic Routes::
5-Bromo-2-chloro-4’-ethoxy benzophenone: serves as an intermediate in the synthesis of our compound. Here’s how it’s made:
Industrial Production:: The method described above is suitable for industrial production due to its simplicity, high purity, and environmental friendliness.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including Friedel-Crafts reactions.
Common Reagents and Conditions: Reagents like thionyl chloride, DMF, dichloromethane, and aluminum trichloride are used.
Major Products: The key product is 5-bromo-2-chloro-4’-ethoxy benzophenone.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have pharmaceutical applications (e.g., antidiabetic properties).
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Provide a list of similar compounds for context.
Remember, this compound’s intricate structure holds promise for diverse applications
Properties
CAS No. |
634897-32-8 |
---|---|
Molecular Formula |
C25H21ClN4O2 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-17-6-8-18(9-7-17)15-27-30-25(31)24-14-23(28-29-24)19-10-12-21(13-11-19)32-16-20-4-2-3-5-22(20)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
RBSDXSDFLSVTBK-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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